

Asparenomycin B: A Technical Overview of a Carbapenem Antibiotic

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Compound of Interest

Compound Name: *Asparenomycin B*

Cat. No.: *B1245664*

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Introduction

Asparenomycin B is a member of the carbapenem class of β -lactam antibiotics.^[1] Like other carbapenems, it is of interest for its potential broad-spectrum antibacterial activity and its ability to inhibit β -lactamase enzymes, which are a primary mechanism of bacterial resistance to many penicillin and cephalosporin antibiotics. This document provides a technical guide to the chemical structure, known properties, and methods for the evaluation of **Asparenomycin B**. While specific quantitative data for **Asparenomycin B** is limited in publicly available literature, this guide outlines the general characteristics and the established experimental protocols relevant to this class of antibiotics.

Chemical Structure and Physicochemical Properties

Asparenomycin B is an organic compound with the chemical formula $C_{14}H_{18}N_2O_6S$.^[1] Its structure features the characteristic carbapenem core, a bicyclic system composed of a β -lactam ring fused to a five-membered ring that contains a carbon atom instead of a sulfur atom, as seen in penicillins.

Table 1: Physicochemical Properties of **Asparenomycin B**

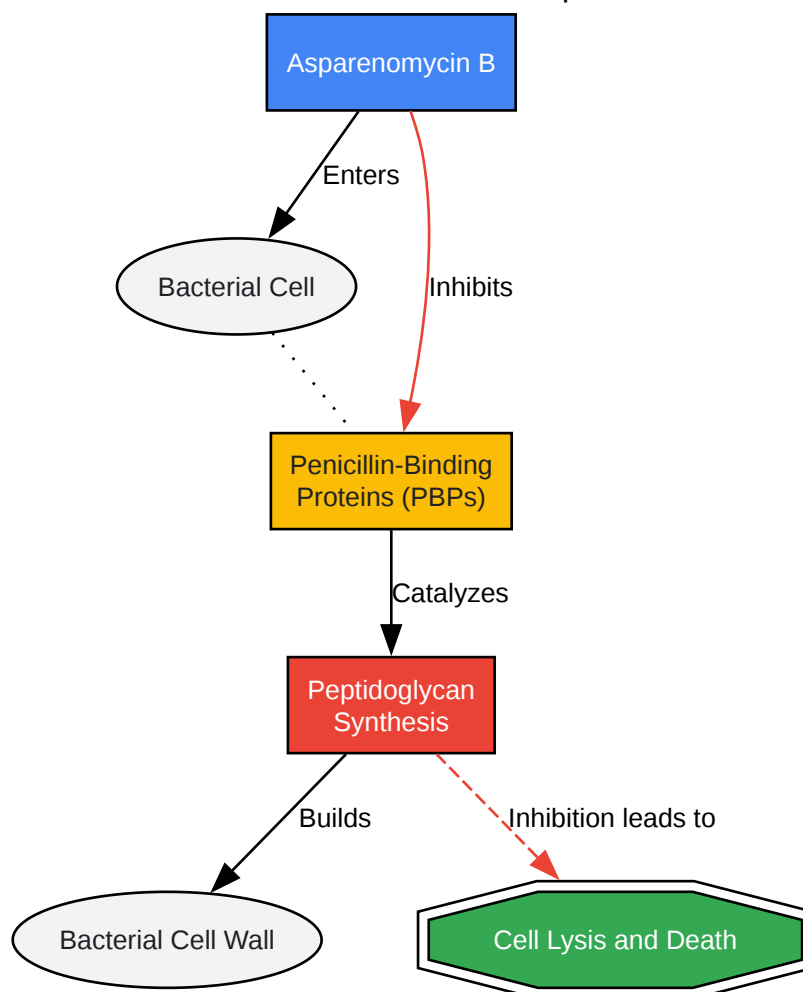
Property	Value	Source
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆ S	[1]
Average Molecular Weight	342.37 g/mol	[1]
IUPAC Name	(1R,5S,6S)-6-[(1R)-1-hydroxyethyl]-2-[(2-amino-2-oxoethyl)sulfanyl]-1-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid	[1]
Class	Carbapenem	[1]
Melting Point	Data not available	
Solubility	Data not available	

Antibacterial Activity and Mechanism of Action

Asparenomicin B is reported to have a spectrum of antibacterial activity comparable to that of Asparenomicin A and exhibits β -lactamase inhibitory properties. Carbapenems are known for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

The primary mechanism of action for carbapenem antibiotics is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes leads to the weakening of the cell wall and ultimately results in cell lysis and death.

General Mechanism of Action of Carbapenem Antibiotics



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General mechanism of action for carbapenems.

Experimental Protocols

Detailed experimental protocols specifically used for **Asparenomycin B** are not widely published. However, the following sections describe standard methodologies for assessing the antibacterial activity and target engagement of carbapenem antibiotics.

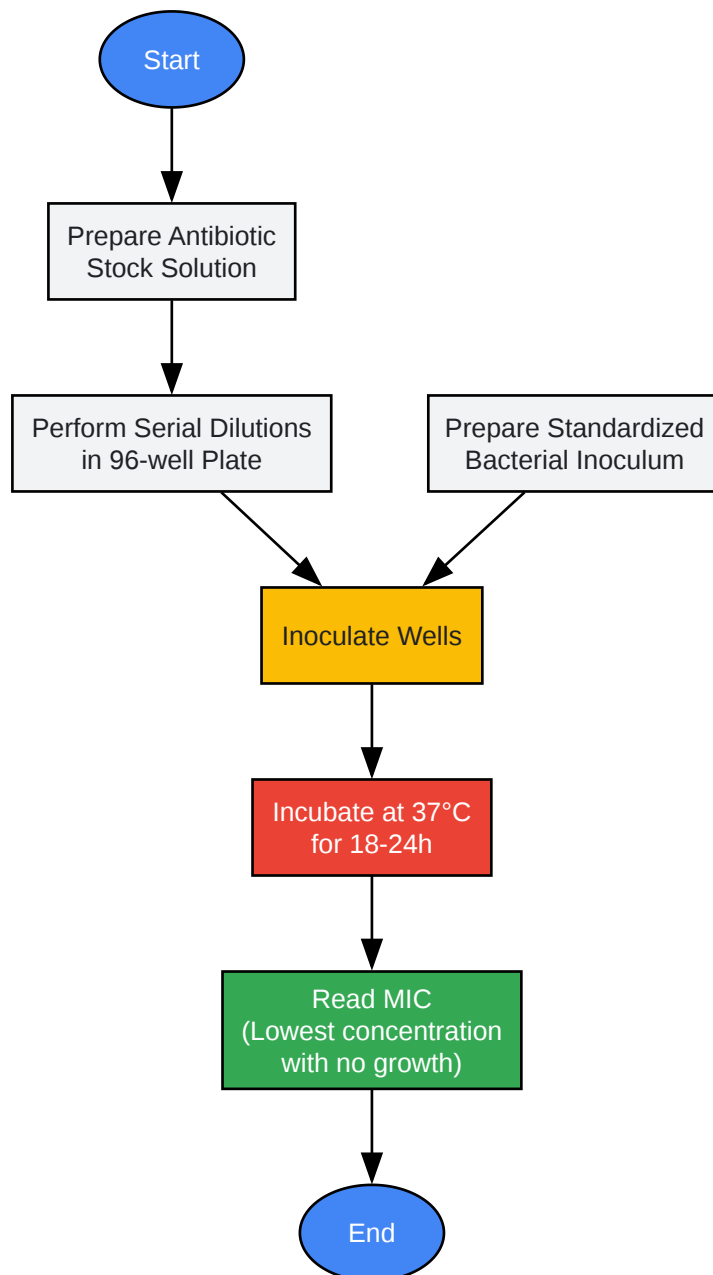
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining the MIC is the broth microdilution method.

Methodology:

- **Preparation of Antibiotic Stock Solution:** A stock solution of **Asparenomicin B** is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).
- **Serial Dilutions:** Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing CAMHB.
- **Inoculum Preparation:** A standardized bacterial inoculum (e.g., 5×10^5 CFU/mL) is prepared from a fresh culture.
- **Inoculation:** Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Workflow for Minimum Inhibitory Concentration (MIC) Assay

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Workflow for MIC determination.

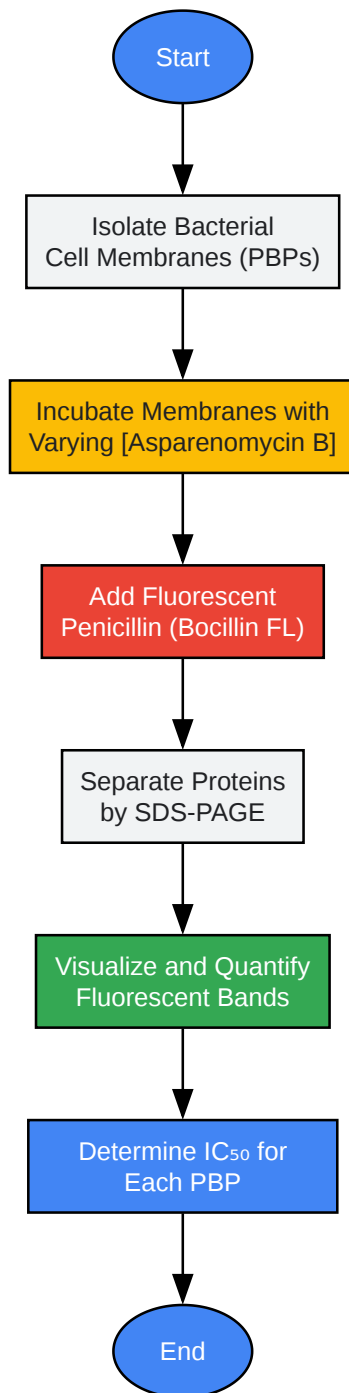
Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of a β -lactam antibiotic for specific PBPs. It relies on the competition between the test antibiotic and a labeled β -lactam (e.g., fluorescent penicillin) for binding to the PBPs.

Methodology:

- **Membrane Preparation:** Bacterial cell membranes containing the PBPs are isolated from a culture grown to the mid-logarithmic phase.
- **Competition Reaction:** The membrane preparation is incubated with varying concentrations of **Asparenomicin B** for a specific time to allow for binding to the PBPs.
- **Labeling:** A fixed, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) is added to the reaction mixture and incubated to label any PBPs not bound by **Asparenomicin B**.
- **SDS-PAGE:** The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Visualization and Quantification:** The fluorescently labeled PBPs are visualized using a fluorescence imager. The intensity of the fluorescent bands is quantified. A decrease in fluorescence intensity at a specific PBP band with increasing concentrations of **Asparenomicin B** indicates binding.
- **IC₅₀ Determination:** The concentration of **Asparenomicin B** that results in a 50% reduction in the fluorescent signal for a particular PBP is determined as the IC₅₀ value, which is a measure of its binding affinity.

Workflow for PBP Competition Assay

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References

- 1. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asprenomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
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